![molecular formula C25H26BrN3O3S B449883 N'-(4-bromobenzoyl)-N-cyclohexyl-N-[2-hydroxy-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]thiourea](/img/structure/B449883.png)
N'-(4-bromobenzoyl)-N-cyclohexyl-N-[2-hydroxy-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-bromobenzoyl)-N-cyclohexyl-N-[2-hydroxy-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]thiourea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromine atom, a cyclohexyl group, a hydroxy group, a methylphenyl group, and a pyrrol ring, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N'-(4-bromobenzoyl)-N-cyclohexyl-N-[2-hydroxy-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]thiourea typically involves multiple steps, including the formation of the pyrrol ring, the introduction of the bromine atom, and the attachment of the various functional groups. Common synthetic routes may involve:
Formation of the Pyrrol Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Bromine Atom: Bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of Functional Groups: Various functional groups can be introduced through substitution reactions, often using reagents like alkyl halides, alcohols, and amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N'-(4-bromobenzoyl)-N-cyclohexyl-N-[2-hydroxy-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, alcohols, amines.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N'-(4-bromobenzoyl)-N-cyclohexyl-N-[2-hydroxy-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N'-(4-bromobenzoyl)-N-cyclohexyl-N-[2-hydroxy-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-N-{cyclohexyl[2-hydroxy-1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]carbamothioyl}benzamide
- 4-bromo-N-{cyclohexyl[2-hydroxy-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]carbamothioyl}benzamide
Uniqueness
N'-(4-bromobenzoyl)-N-cyclohexyl-N-[2-hydroxy-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]thiourea is unique due to the presence of the methylphenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups and structural features sets it apart from similar compounds, making it a valuable molecule for various research and industrial applications.
Eigenschaften
Molekularformel |
C25H26BrN3O3S |
|---|---|
Molekulargewicht |
528.5g/mol |
IUPAC-Name |
4-bromo-N-[cyclohexyl-[5-hydroxy-1-(4-methylphenyl)-2-oxo-3H-pyrrol-4-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C25H26BrN3O3S/c1-16-7-13-20(14-8-16)29-22(30)15-21(24(29)32)28(19-5-3-2-4-6-19)25(33)27-23(31)17-9-11-18(26)12-10-17/h7-14,19,32H,2-6,15H2,1H3,(H,27,31,33) |
InChI-Schlüssel |
ORRDBTOXIFXJDV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(=C2O)N(C3CCCCC3)C(=S)NC(=O)C4=CC=C(C=C4)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(=C2O)N(C3CCCCC3)C(=S)NC(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B449805.png)
![N~3~-[3-(2-ISOPROPYL-5-METHYLPHENOXY)-5-NITROPHENYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B449806.png)
![5-chloro-2-methoxy-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B449808.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-2-furohydrazide](/img/structure/B449810.png)
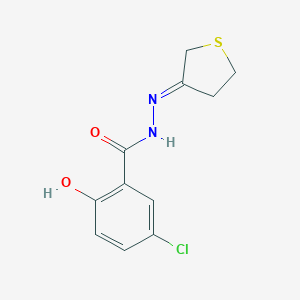
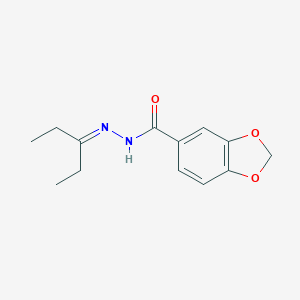
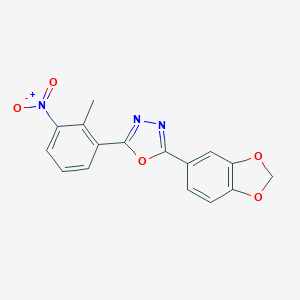
![2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B449815.png)
![N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE](/img/structure/B449816.png)
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]benzohydrazide](/img/structure/B449817.png)
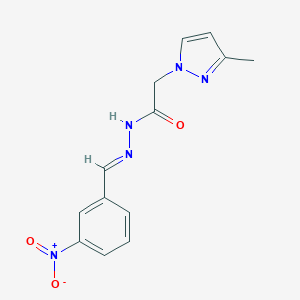
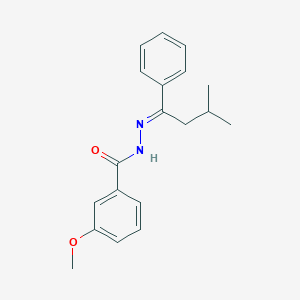
![2,2,2-trifluoro-N-[3-(N-{2-nitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B449823.png)
![N'-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-3-[(2,5-dichlorophenoxy)methyl]benzohydrazide](/img/structure/B449825.png)
